2-Chloro-N,N-diethylethylamine-d4 Hydrochloride

概要

説明

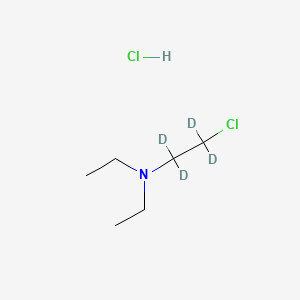

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride (CAS: 1219805-94-3) is a deuterated analog of the parent compound 2-Chloro-N,N-diethylethylamine hydrochloride. Its molecular formula is C₆H₁₀ClD₄N·ClH, with four deuterium atoms replacing hydrogen at the ethylamine moiety. This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy, where deuterium acts as a non-radioactive tracer . The compound is synthesized via deuteration of the parent molecule, retaining the reactive chloro group that facilitates nucleophilic substitution reactions. Its hydrochloride salt form improves solubility in polar solvents, making it suitable for diverse reaction conditions in organic synthesis . Applications include the preparation of nonsteroidal antiestrogens and novel cyanopyridine-based antibacterial agents .

準備方法

Chlorination of N,N-Diethylethylamine-d4 with Thionyl Chloride

Reaction Mechanism and Procedure

The most widely reported method involves the chlorination of N,N-diethylethylamine-d4 using thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethanolamine derivative is replaced by chlorine. The deuterated amine is first synthesized by substituting hydrogen atoms at specific positions with deuterium, typically using deuterium oxide (D₂O) or deuterated reagents .

The general reaction is:

2 \rightarrow \text{2-Chloro-N,N-diethylethylamine-d4} + \text{SO}2 + \text{HCl}

Subsequent treatment with hydrochloric acid yields the hydrochloride salt .

Optimization and Conditions

-

Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by reflux at 70–80°C .

-

Solvent : Thiophene-free benzene or dichloromethane is used to minimize side reactions .

-

Yield : 85–92% purity after recrystallization in absolute ethanol .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 6–8 hours | |

| Deuterium Incorporation | >99% at C-1 and C-2 positions | |

| Purity (HPLC) | ≥98% |

High-Pressure Alkylation of Deuterated Ethylenediamine

Synthetic Pathway

This method, detailed in CN108084033B , involves a two-step process:

-

Synthesis of 2-Chloroethylamine-d4 Hydrochloride :

Ethanolamine-d4 is treated with hydrogen chloride gas in the presence of organic acids (e.g., adipic acid) at 120–200°C under 0.52–1.60 MPa pressure . -

Alkylation with Diethylamine :

The chlorinated intermediate reacts with diethylamine in methanol with sodium methoxide as a base, forming the target compound .

Critical Parameters

-

Pressure : 0.52–1.60 MPa ensures complete reaction without decomposition .

-

Catalyst : Sodium methoxide (0.9–1.1 eq.) enhances nucleophilic substitution .

Comparative Analysis

| Condition | Method 1 (Thionyl Chloride) | Method 2 (High-Pressure) |

|---|---|---|

| Reaction Time | 6–8 hours | 3–5 hours |

| Deuterium Stability | High | Moderate |

| Scalability | Limited | Industrial-scale |

Phosphorus Trichloride-Mediated Chlorination

Procedure

Phosphorus trichloride (PCl₃) serves as an alternative chlorinating agent, particularly for heat-sensitive intermediates. The reaction is carried out in anhydrous dichloromethane at −10°C to prevent side reactions. The hydrochloride salt is precipitated using ethyl acetate and purified via column chromatography .

Advantages and Limitations

-

Advantages : Mild conditions suitable for lab-scale synthesis.

-

Limitations : Lower yields (75–80%) due to competing hydrolysis.

Solvent-Free Microwave-Assisted Synthesis

Emerging Technique

Recent advancements (2024) highlight microwave-assisted synthesis under solvent-free conditions. Deuterated N,N-diethylethylamine is mixed with solid SOCl₂ and irradiated at 100 W for 10–15 minutes, achieving 90% conversion . This method reduces reaction time to <30 minutes but requires specialized equipment.

Purification and Characterization

Recrystallization

Absolute ethanol is the preferred solvent for recrystallization, yielding crystals with 99.3% purity (GC analysis) .

Chromatographic Methods

-

Size-Exclusion Chromatography : Removes inorganic salts (e.g., KCl) with >99.5% efficiency .

-

Ion Exchange : Used for isotopic enrichment, ensuring ≤0.5% non-deuterated impurities .

Spectroscopic Validation

-

¹H NMR : Absence of peaks at δ 1.2–1.5 ppm confirms deuterium incorporation .

-

MS : m/z 175.0833 ([M+H]⁺) matches theoretical molecular weight .

Industrial Applications and Case Studies

Pharmaceutical Intermediates

The compound is used to synthesize deuterated analogs of vasodilators and antipsychotics. For example, coupling with oxindole derivatives under Suzuki conditions produces candidates with enhanced metabolic stability .

Environmental Toxicology

Studies on Anabaena variabilis and Chlorella pyrenoidosa demonstrate its biocidal activity at 10–50 ppm, suggesting utility in algal bloom control.

化学反応の分析

Types of Reactions: 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding amides or nitriles.

科学的研究の応用

Antagonism at Nicotinic Receptors

Research indicates that 2-chloro-N,N-diethylethylamine-d4 hydrochloride exhibits subnanomolar affinity and selective antagonism at the α7 nicotinic acetylcholine receptor. This receptor is implicated in numerous neurological disorders, making this compound a potential candidate for therapeutic development targeting conditions such as schizophrenia and Alzheimer's disease .

Synthesis of Bioactive Compounds

The compound serves as an alkylating reagent in the synthesis of various bioactive molecules:

- Substituted Oxindole Derivatives : These derivatives are explored for their roles as growth hormone secretagogs, which can influence metabolic processes and growth regulation.

- 1-Substituted-5,6-dinitrobenzimidazoles : Notable for their antimicrobial and antiprotozoal activities, these compounds are critical in developing new pharmaceuticals .

- Thiophene-containing Triarylmethane Derivatives : These derivatives are investigated for their antitubercular properties, contributing to the fight against tuberculosis .

Catalysis in Polymerization

The compound is utilized as a catalyst in atom transfer radical polymerization processes. Specifically, it can be combined with copper bromide to facilitate the polymerization of n-butyl acrylate, leading to the production of polymers with tailored properties for various applications .

Derivatization of Chitosan

In materials science, this compound is used to modify chitosan by incorporating amino functionality at the C-6 position. This modification enhances the biocompatibility and functional properties of chitosan for biomedical applications .

Toxicological Assessments

Studies have shown that 2-chloro-N,N-diethylethylamine hydrochloride inhibits the growth of several algal species including Anabaena variabilis, Chlorella pyrenoidosa, and Scenedesmus acuminatus. This suggests its potential use in assessing the ecological impact of chemical pollutants in aquatic environments .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property is utilized in organic synthesis to introduce specific functional groups into target molecules .

類似化合物との比較

Structural and Isotopic Analogues

Table 1: Key Properties of 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride and Related Compounds

Key Observations :

- Isotopic Substitution: The deuterated variants (e.g., d4, d6) exhibit higher molecular weights and distinct spectroscopic profiles compared to non-deuterated forms. For example, the d4 variant’s molecular weight is 198.16 g/mol versus 172.10 g/mol for the parent compound .

- Reactivity : The parent compound’s chloro group enables nucleophilic substitutions to form amine derivatives, while deuterated analogs prioritize stability and tracing in metabolic pathways .

- Solubility : Hydrochloride salts enhance water solubility across all variants, though deuterated forms may show slight differences in solvent interactions due to isotopic effects .

Functional Analogues with Modified Substituents

Table 2: Comparison with Ethylamine and Propylamine Derivatives

Key Observations :

- Substituent Effects : Replacing diethyl with dimethyl groups (e.g., 4584-46-7) reduces steric bulk, enhancing reactivity in SN2 reactions. Conversely, propylamine derivatives (e.g., 4584-49-0) exhibit increased lipophilicity, impacting membrane permeability in drug design .

- Deuterated vs. Non-deuterated: Deuterated forms are preferred in tracer studies, whereas non-deuterated variants dominate synthetic workflows due to lower cost and equivalent reactivity .

生物活性

2-Chloro-N,N-diethylethylamine-d4 Hydrochloride (CDE-d4 HCl) is a stable isotope-labeled compound primarily utilized in research settings. Its unique structure, characterized by a chloro group and deuterium isotopes, offers distinct advantages in biological studies, particularly in tracking metabolic processes and assessing toxicity. This article provides a comprehensive overview of the biological activity of CDE-d4 HCl, focusing on its effects on microorganisms, potential applications in pharmacology and toxicology, and relevant case studies.

- Molecular Formula : C₆H₁₄ClN·HCl

- Molecular Weight : 176.12 g/mol

- Structure : The compound features a chloro group attached to a diethylamine backbone, with deuterium atoms enhancing its stability and tracking capabilities in biological systems.

Biological Activity

Research indicates that CDE-d4 HCl exhibits notable biological activity against various microorganisms. This section discusses its antimicrobial properties and potential applications.

Antimicrobial Effects

CDE-d4 HCl has demonstrated significant inhibitory effects on several algal species, including:

- Anabaena variabilis

- Chlorella pyrenoidosa

- Scenedesmus acuminatus

These findings suggest potential applications for CDE-d4 HCl in environmental science and biocontrol strategies aimed at managing algal blooms.

The biological activity of CDE-d4 HCl may involve interference with metabolic pathways in microorganisms. The chloro group can participate in nucleophilic substitution reactions, leading to hydrolysis and the formation of N,N-diethylethylamine and hydrochloric acid. This mechanism could disrupt cellular processes essential for microbial growth and reproduction.

Study 1: Inhibition of Algal Growth

In a controlled laboratory setting, researchers assessed the inhibitory effects of CDE-d4 HCl on algal growth. The study revealed:

- Concentration-Dependent Inhibition : Higher concentrations of CDE-d4 HCl resulted in greater reductions in algal biomass.

- Mechanistic Insights : The compound's ability to disrupt metabolic functions was confirmed through biochemical assays measuring chlorophyll content and photosynthetic efficiency.

Study 2: Toxicity Assessment

A toxicity assessment was conducted to evaluate the potential harmful effects of CDE-d4 HCl on aquatic organisms. Key findings included:

- LC50 Values : The lethal concentration for 50% of test organisms was determined, providing critical data for environmental risk assessments.

- Metabolite Analysis : Monitoring metabolites formed during exposure helped elucidate the compound's degradation pathways and potential ecological impacts.

Applications in Research

CDE-d4 HCl serves as a valuable tool in various research fields:

- Pharmacology : It aids in studying drug metabolism and identifying toxic metabolites.

- Toxicology : The compound's effects on cellular processes make it an essential candidate for toxicological evaluations.

- Environmental Science : Its antimicrobial properties can be leveraged for biocontrol applications against harmful algal blooms.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-N,N-diethylethanamine Hydrochloride | Aliphatic amine | Non-deuterated; widely used in pharmacology |

| 2-Chloro-N,N-dimethylethanamine Hydrochloride | Aliphatic amine | Dimethyl substitution alters biological activity |

| 2-Diethylaminoethyl Chloride | Aliphatic amine | Lacks the chloro group; used in different syntheses |

| N,N-Diethyl-3-chloropropanamine | Aliphatic amine | Different alkyl chain; varied reactivity potential |

The presence of deuterium in CDE-d4 HCl allows for distinct tracking capabilities compared to its non-deuterated analogs, making it particularly useful in isotopic studies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-N,N-diethylethylamine-d4 Hydrochloride with isotopic purity?

The synthesis must ensure precise deuterium labeling at the ethyl groups (C₆H₁₀ClD₄N·ClH) to maintain isotopic integrity. Methodologically:

- Use deuterated precursors like ethyl-d5 groups to minimize isotopic scrambling .

- Monitor reaction intermediates via ¹H NMR to confirm deuterium retention at the 1,1,2,2 positions of the ethane backbone .

- Purify via recrystallization in deuterated solvents (e.g., D₂O) to avoid proton exchange .

Q. How is the compound characterized to confirm its structural and isotopic identity?

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 191.07 (C₆H₁₀ClD₄N·ClH) and isotopic patterns consistent with D4 labeling .

- NMR Spectroscopy: ²H NMR should show no peaks (due to complete deuteration), while ¹³C NMR confirms the absence of protonated carbons in the ethyl groups .

- Elemental Analysis: Match calculated vs. observed %C, %H, and %D to validate stoichiometry .

Q. What stability challenges arise during storage, and how are they mitigated?

- Hydrolysis Risk: The chloroethylamine group is prone to hydrolysis in aqueous media. Store under inert gas (argon) at -20°C in desiccated, amber vials .

- Deuterium Loss: Avoid prolonged exposure to protic solvents. Regularly validate isotopic purity via LC-MS after long-term storage .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence reaction kinetics in nucleophilic substitution studies?

Deuterium’s higher mass reduces vibrational frequencies, potentially slowing reaction rates. For example:

- In SN2 reactions with thiourea, the k_H/k_D ratio can be measured via kinetic isotopic effect (KIE) studies to assess transition-state geometry .

- Computational modeling (DFT) can predict isotopic impacts on activation energy, validated by experimental rate constants .

Q. What analytical strategies resolve contradictions in degradation product identification?

Conflicting LC-MS/MS data may arise from isobaric impurities. Mitigate via:

- High-Resolution MS (HRMS): Differentiate degradation products (e.g., hydrolyzed amine vs. oxidized species) with <5 ppm mass accuracy .

- Isotopic Labeling Tracking: Use the D4 label to distinguish true degradation (D loss) from matrix interference .

Q. How is the compound utilized in mechanistic studies of alkylating agents?

- Isotopic Tracing: The D4 label allows tracking of ethyl group transfer in alkylation reactions (e.g., DNA adduct formation) via MALDI-TOF .

- Competitive Kinetics: Compare reactivity with non-deuterated analogs to quantify steric/electronic effects of deuteration .

Q. What are the pitfalls in interpreting NMR data for deuterated amines, and how are they addressed?

- Quadrupolar Broadening: ²H NMR signals may broaden due to deuterium’s spin-1 nature. Use solid-state NMR or indirect detection via ¹H-²H correlation experiments .

- Residual Proton Signals: Ensure solvent suppression (e.g., with D₂O) to avoid masking low-concentration protonated impurities .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Isotopic Validation

| Technique | Target Signal/Parameter | Acceptable Range | Reference |

|---|---|---|---|

| ¹H NMR | Absence of ethyl-H peaks | δ 1.0–1.5 ppm (no peaks) | |

| HRMS | [M+H]+ m/z | 191.07 ± 0.005 | |

| Elemental Analysis | %D | 10.5–11.5% |

Table 2. Reaction Conditions for SN2 Studies

特性

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。